This compound is classified as an acetamido compound and a phenylalanine derivative. It features both an acetamido group and a cyanophenyl group, which contribute to its biological activity and reactivity.
The synthesis of (S)-2-acetamido-3-(4-cyanophenyl)propanoic acid typically involves several key steps:
These reactions can be optimized for yield and purity, often employing continuous flow reactors in industrial settings to ensure consistent production quality .
The molecular structure of (S)-2-acetamido-3-(4-cyanophenyl)propanoic acid can be represented by various notations:
CC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)C(=O)O
InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-2-4-10(7-13)5-3-9/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1
.The compound features a central propanoic acid backbone with an acetamido group at the second carbon and a 4-cyanophenyl group at the third carbon. The presence of these functional groups contributes to its chemical reactivity and potential biological interactions.
(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for further derivatization and exploration of the compound's reactivity .
The mechanism of action for (S)-2-acetamido-3-(4-cyanophenyl)propanoic acid primarily involves its interactions with biological targets:
These interactions suggest that this compound may exhibit biological effects relevant to drug design and development .
The physical and chemical properties of (S)-2-acetamido-3-(4-cyanophenyl)propanoic acid include:
Property | Value |
---|---|
Molecular Weight | 232.23 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in polar solvents |
Density | Not specified |
Flash Point | Not specified |
These properties influence its handling, storage, and application in various chemical processes .
(S)-2-Acetamido-3-(4-cyanophenyl)propanoic acid has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2